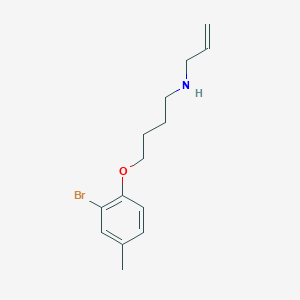![molecular formula C23H27N3O7 B5239948 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate CAS No. 5845-98-7](/img/structure/B5239948.png)
4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrobenzyl group, a benzyloxycarbonyl group, and valylalaninate moiety. The presence of these functional groups makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate typically involves multiple steps, starting with the preparation of the individual components. The nitrobenzyl group can be introduced through nitration reactions, while the benzyloxycarbonyl group is often added via carbamate formation. The valylalaninate moiety is synthesized through peptide coupling reactions.
Nitration Reaction:
Carbamate Formation: The benzyloxycarbonyl group is introduced by reacting benzyl chloroformate with an amine under basic conditions.
Peptide Coupling: The valylalaninate moiety is formed by coupling valine and alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted carbamates, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a prodrug or drug delivery system due to its ability to release active compounds under specific conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate involves the release of active compounds through enzymatic or chemical cleavage of the benzyloxycarbonyl group. This process can target specific molecular pathways and enzymes, making it useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzyl N-[(benzyloxy)carbonyl]glycylalaninate
- 4-nitrobenzyl N-[(benzyloxy)carbonyl]valylglycinate
- 4-nitrobenzyl N-[(benzyloxy)carbonyl]leucylalaninate
Uniqueness
4-nitrobenzyl N-[(benzyloxy)carbonyl]valylalaninate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the valylalaninate moiety differentiates it from other similar compounds, offering unique applications in peptide synthesis and drug development.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-15(2)20(25-23(29)33-14-17-7-5-4-6-8-17)21(27)24-16(3)22(28)32-13-18-9-11-19(12-10-18)26(30)31/h4-12,15-16,20H,13-14H2,1-3H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPLJULIMDRHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386783 |
Source


|
| Record name | CBMicro_049282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-98-7 |
Source


|
| Record name | CBMicro_049282 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
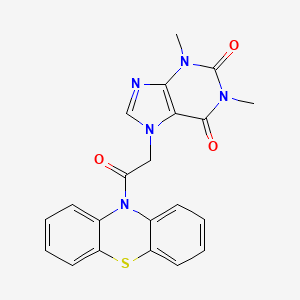
![2-(2-chloro-6-fluorophenyl)-N-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B5239885.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5239891.png)
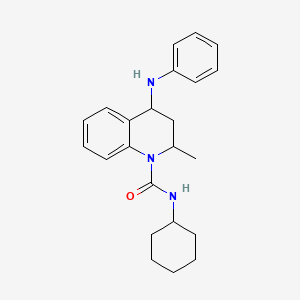
![N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5239902.png)
![8-methoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B5239907.png)
![N-[(3-methylphenoxy)acetyl]alanine](/img/structure/B5239914.png)
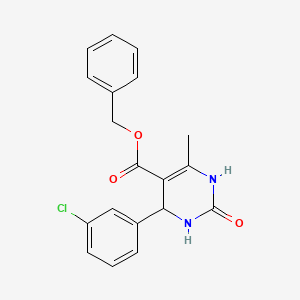
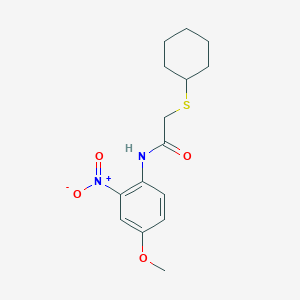
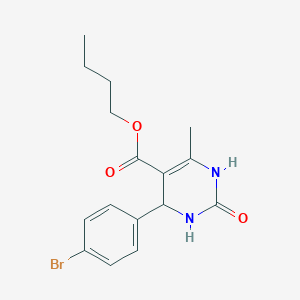
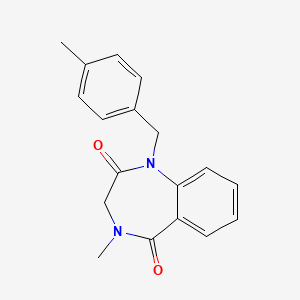
![2-bromo-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5239957.png)
![3-bromo-N-[(Z)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5239964.png)
